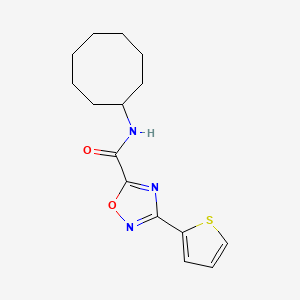![molecular formula C19H14ClN3O3 B6018563 2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6018563.png)
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that is commonly used in scientific research. This compound, also known as AG-1478, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in cancer research to investigate the role of EGFR in tumor growth and progression.
Mechanism of Action
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of the receptor, which is necessary for its activation. This leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent and specific inhibitor of EGFR tyrosine kinase. It is widely used in cancer research to investigate the role of EGFR in tumor growth and progression. However, like all chemical compounds, this compound has its limitations. It is important to note that the effects of this compound may vary depending on the cell line and experimental conditions used. In addition, the use of this compound may not fully mimic the effects of genetic knockdown or knockout of EGFR.
Future Directions
There are several future directions for the use of 2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in scientific research. One area of interest is the investigation of EGFR mutations and their role in cancer development and progression. Another area of interest is the development of combination therapies using this compound and other targeted therapies to improve cancer treatment outcomes. Finally, the use of this compound in preclinical studies for the development of new cancer treatments is an exciting area of research.
Synthesis Methods
The synthesis of 2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps. The first step is the synthesis of 4-(4-pyridinylmethyl)benzylamine, which is then reacted with 2-chloro-4-nitrobenzoyl chloride to form this compound. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is widely used in cancer research to investigate the role of EGFR in tumor growth and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been used to study the mechanism of EGFR activation and signaling pathways.
properties
IUPAC Name |
2-chloro-4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-18-12-16(23(25)26)5-6-17(18)19(24)22-15-3-1-13(2-4-15)11-14-7-9-21-10-8-14/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPPXYRDHNAYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)

![ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B6018492.png)
![3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
![[1,2-ethanediylbis(oxy-3,1-phenyleneoxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6018508.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6018509.png)


![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6018521.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6018522.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6018526.png)
![N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6018534.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6018567.png)